molecular formula C7H6N2O2 B3318036 1h-Indazole-5,6-diol CAS No. 98549-93-0

1h-Indazole-5,6-diol

Cat. No.: B3318036
CAS No.: 98549-93-0
M. Wt: 150.13 g/mol
InChI Key: LDIOKVBESHXFQP-UHFFFAOYSA-N
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Description

1H-Indazole-5,6-diol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals The structure of this compound consists of a benzene ring fused with a pyrazole ring, with hydroxyl groups attached at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5,6-diol can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of indazole quinones.

    Reduction: Formation of 1H-Indazole.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-5,6-diol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in these interactions by forming hydrogen bonds with the target molecules . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it more effective in interacting with biological targets compared to its analogs .

Properties

IUPAC Name

1H-indazole-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-1-4-3-8-9-5(4)2-7(6)11/h1-3,10-11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIOKVBESHXFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Indazole-5,6-diol
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Reactant of Route 4
1h-Indazole-5,6-diol
Reactant of Route 5
1h-Indazole-5,6-diol
Reactant of Route 6
1h-Indazole-5,6-diol

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